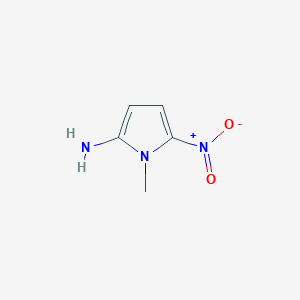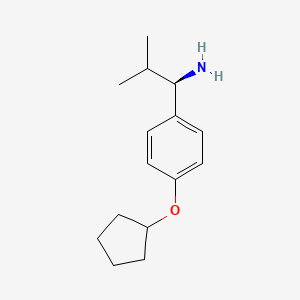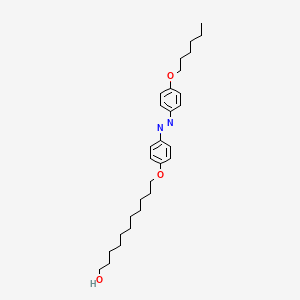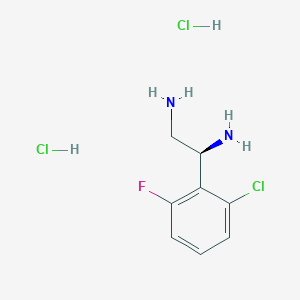![molecular formula C10H10N2O2 B15234717 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 199933-01-2](/img/structure/B15234717.png)
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position.
Méthodes De Préparation
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the inhibition of specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid primarily involves the inhibition of the FGFR signaling pathway. The compound binds to the FGFR, preventing the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be compared with other similar compounds within the pyrrolopyridine family, such as:
1H-pyrrolo[2,3-B]pyridine-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can influence its biological activity and solubility.
1H-pyrrolo[2,3-B]pyridine-5-ol:
Propriétés
Numéro CAS |
199933-01-2 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-ethylpyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-4-3-7-5-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
Clé InChI |
OHRBDXFRVBESKE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC2=CC(=CN=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


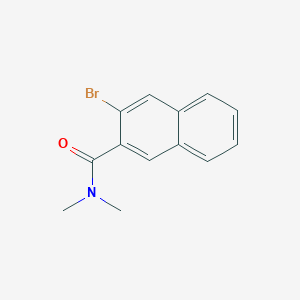
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

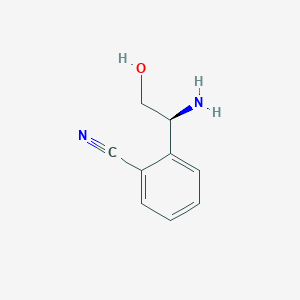
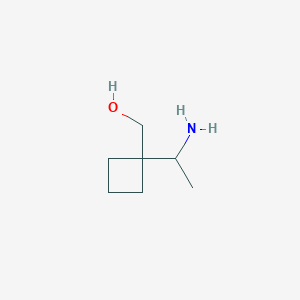
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
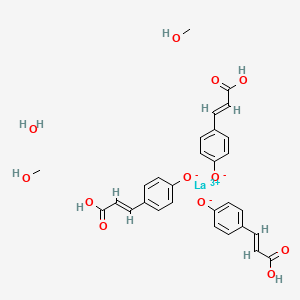
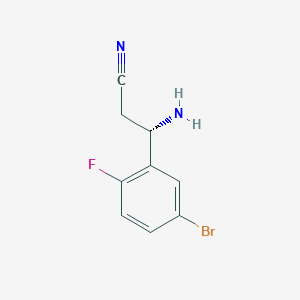
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
